3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . The reaction conditions usually involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Ethylbenzo[d]isoxazole: This compound is structurally similar and has been studied for its potential as a BRD4 inhibitor.
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4(5H)-ones: These compounds are analogs with similar biological activities.
Uniqueness
3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a pyrrolo and isoxazole ring system, which imparts distinct chemical and biological properties
Biological Activity
3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound recognized for its structural complexity and potential biological activities. This compound features a fused isoxazole and pyrrole ring system, which contributes to its pharmacological significance. The methoxy substituent on the phenyl ring enhances its solubility and interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.24 g/mol
- IUPAC Name : this compound
- CAS Number : 603067-48-7
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and potential anticancer effects.
- Receptor Modulation : The compound may interact with specific receptors, modulating various biological pathways that are crucial in disease processes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities including:
- Anticancer Properties : Studies have shown that derivatives of pyrrolo[3,2-d]isoxazole can exhibit selective cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes suggests potential use in managing inflammatory diseases.
- Antimicrobial Activity : Isoxazole derivatives have demonstrated effectiveness against various pathogens.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(4-Chlorophenyl)-3-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Contains chlorophenyl substituent | Anticancer properties |
5-Benzyl-3-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Benzyl group enhances lipophilicity | Potential anti-inflammatory effects |
5-(prop-2-yn-1-yl)-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Alkyne substituent allows for further derivatization | Exhibits selective cytotoxicity against cancer cells |
Case Studies and Research Findings
- Cytotoxicity Studies : In a study evaluating the cytotoxic properties of several pyrrolo[3,2-d]isoxazole derivatives against human cancer cell lines (HCT-116 for colorectal carcinoma and PC3 for prostate cancer), the compound demonstrated significant selectivity and lower toxicity against normal lung fibroblast cells (WI-38) compared to established anticancer drugs like 5-Fluorouracil .
- Molecular Docking Studies : Molecular docking studies have been employed to investigate the binding affinity of this compound to specific protein targets involved in cancer progression. These studies help elucidate the mechanisms by which this compound exerts its biological effects and guide further optimization for enhanced efficacy .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-4-2-3-8(7-9)11-10-5-6-13-12(10)16-14-11/h2-4,7,13H,5-6H2,1H3 |
InChI Key |
VJIOOHAOOQUSSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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